2-Methoxy-4-(2-((2-naphthyloxy)acetyl)carbohydrazonoyl)phenyl benzoate
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Overview
Description
2-Methoxy-4-(2-((2-naphthyloxy)acetyl)carbohydrazonoyl)phenyl benzoate is a complex organic compound with the molecular formula C27H22N2O5 . This compound is part of a collection of rare and unique chemicals often used in early discovery research . It is known for its intricate structure, which includes methoxy, naphthyloxy, and carbohydrazonoyl groups attached to a phenyl benzoate core.
Preparation Methods
The synthesis of 2-Methoxy-4-(2-((2-naphthyloxy)acetyl)carbohydrazonoyl)phenyl benzoate involves multiple steps, starting with the preparation of the naphthyloxyacetyl intermediate. This intermediate is then reacted with a carbohydrazonoyl derivative under specific conditions to form the final product . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired compound.
Chemical Reactions Analysis
2-Methoxy-4-(2-((2-naphthyloxy)acetyl)carbohydrazonoyl)phenyl benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Methoxy-4-(2-((2-naphthyloxy)acetyl)carbohydrazonoyl)phenyl benzoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(2-((2-naphthyloxy)acetyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modifying their activity . The pathways involved in its mechanism of action are still under investigation, but it is believed to affect various biochemical processes .
Comparison with Similar Compounds
2-Methoxy-4-(2-((2-naphthyloxy)acetyl)carbohydrazonoyl)phenyl benzoate can be compared with other similar compounds, such as:
2-Methoxy-4-(2-((1-naphthyloxy)acetyl)carbohydrazonoyl)phenyl benzoate: This compound has a similar structure but differs in the position of the naphthyloxy group.
2-Methoxy-4-(2-((2-naphthyloxy)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate: This compound includes an ethoxy group instead of a methoxy group, leading to different chemical properties.
Properties
CAS No. |
303086-27-3 |
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Molecular Formula |
C27H22N2O5 |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[(2-naphthalen-2-yloxyacetyl)hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C27H22N2O5/c1-32-25-15-19(11-14-24(25)34-27(31)21-8-3-2-4-9-21)17-28-29-26(30)18-33-23-13-12-20-7-5-6-10-22(20)16-23/h2-17H,18H2,1H3,(H,29,30)/b28-17+ |
InChI Key |
DBBLMVPEYJCQAB-OGLMXYFKSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC3=CC=CC=C3C=C2)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC3=CC=CC=C3C=C2)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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